molecular formula C8H7BO2S2 B142492 2,2'-Bithiophene-5-boronic acid CAS No. 132898-95-4

2,2'-Bithiophene-5-boronic acid

Cat. No. B142492
M. Wt: 210.1 g/mol
InChI Key: PPHSULIZZOEBDD-UHFFFAOYSA-N
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Description

2,2'-Bithiophene-5-boronic acid is a compound that is part of the bithiophene family, which are molecules composed of two thiophene rings connected by a single carbon-carbon bond. The boronic acid functional group attached to the thiophene ring is known for its ability to form reversible covalent bonds with diols, often used in Suzuki coupling reactions, which are pivotal in the synthesis of various organic compounds.

Synthesis Analysis

The synthesis of substituted 2,2'-bithiophene derivatives has been reported to be simple and efficient, utilizing the Fiesselmann reaction to close the thiophene ring. This method allows for the preparation of derivatives with various substituents, including long alkyl chains and aryl groups . Although the specific synthesis of 2,2'-bithiophene-5-boronic acid is not detailed in the provided papers, the general approach to synthesizing bithiophene derivatives could potentially be adapted for its production.

Molecular Structure Analysis

The molecular structure of 2,2'-bithiophene derivatives has been studied through crystallography and spectroscopy. For instance, the crystal structure of [2,2'-bithiophene]-5-carboxylic acid was obtained through solvothermal treatment, which could provide insights into the structural aspects of the boronic acid derivative . Computational studies using DFT level theory have also been employed to explain the observed structural features, which could be relevant for understanding the molecular structure of 2,2'-bithiophene-5-boronic acid .

Chemical Reactions Analysis

While the specific chemical reactions involving 2,2'-bithiophene-5-boronic acid are not described in the provided papers, the boronic acid group is known to participate in Suzuki coupling reactions. These reactions are essential for creating carbon-carbon bonds and are widely used in the synthesis of pharmaceuticals, polymers, and other organic materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2'-bithiophene derivatives can vary depending on the substituents attached to the thiophene rings. For example, the introduction of ammonium groups can influence the structure and properties of organic-inorganic hybrid materials based on iodometalates . The electrical conductivity of these materials has been investigated, revealing semiconductive behavior, which could be an important consideration for the properties of 2,2'-bithiophene-5-boronic acid .

Relevant Case Studies

The papers provided do not include case studies specific to 2,2'-bithiophene-5-boronic acid. However, the study of organic-inorganic hybrid materials demonstrates the potential applications of bithiophene derivatives in creating new materials with unique properties . The synthesis methods and structural analyses of bithiophene derivatives provide a foundation for future research and application development involving 2,2'-bithiophene-5-boronic acid.

Scientific Research Applications

Organic Chemistry and Polymer Science

  • Field : Organic Chemistry and Polymer Science .
  • Application : “2,2’-Bithiophene-5-boronic acid” is used in the Suzuki-Miyaura cross-coupling reaction, an important reaction in organic chemistry . This reaction has applications in polymer science and in the fine chemicals and pharmaceutical industries .
  • Methods : The Suzuki-Miyaura cross-coupling reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a base and a palladium catalyst .
  • Results : The outcome of this reaction is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many complex organic compounds .

Medicine and Pharmaceutical Science

  • Field : Medicine and Pharmaceutical Science .
  • Application : A compound similar to “2,2’-Bithiophene-5-boronic acid”, known as “5-(4-hydroxyphenyl)-5’-dicyanoethenyl-2,2’-bithiophene”, has been tested as a marker of cell lesions in Alzheimer’s disease .
  • Methods : The exact methods of application or experimental procedures are not specified in the source .
  • Results : The results or outcomes obtained from this application are not specified in the source .

Material Science and Optoelectronics

  • Field : Material Science and Optoelectronics .
  • Application : A compound similar to “2,2’-Bithiophene-5-boronic acid”, known as “5’-Hexyl-2,2’-bithiophene-5-boronic acid pinacol ester”, has been used in the preparation of solution-processed ambipolar field-effect transistors, light harvesting small molecules for use in solution-processed small molecule bulk heterojunction solar cell devices, and light-emitting diode (OLED) materials .
  • Methods : The exact methods of application or experimental procedures are not specified in the source .
  • Results : The results or outcomes obtained from this application are not specified in the source .

Organic Synthesis

  • Field : Organic Synthesis .
  • Application : “2,2’-Bithiophene-5-boronic acid” is used in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
  • Methods : The Suzuki–Miyaura coupling reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a base and a palladium catalyst .
  • Results : The outcome of this reaction is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many complex organic compounds .

Organic Electronics

  • Field : Organic Electronics .
  • Application : A compound similar to “2,2’-Bithiophene-5-boronic acid”, known as “5’-Hexyl-2,2’-bithiophene-5-boronic acid pinacol ester”, has been used in the preparation of solution-processed ambipolar field-effect transistors, light harvesting small molecules for use in solution-processed small molecule bulk heterojunction solar cell devices, and light-emitting diode (OLED) materials .
  • Methods : The exact methods of application or experimental procedures are not specified in the source .
  • Results : The results or outcomes obtained from this application are not specified in the source .

Carbon-Carbon Bond Forming Reactions

  • Field : Organic Synthesis .
  • Application : “2,2’-Bithiophene-5-boronic acid” is used in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
  • Methods : The Suzuki–Miyaura coupling reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a base and a palladium catalyst .
  • Results : The outcome of this reaction is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many complex organic compounds .

Safety And Hazards

2,2’-Bithiophene-5-boronic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

The future directions of 2,2’-Bithiophene-5-boronic acid are not clear from the available information .

Relevant Papers Unfortunately, I could not find any specific papers related to 2,2’-Bithiophene-5-boronic acid .

properties

IUPAC Name

(5-thiophen-2-ylthiophen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BO2S2/c10-9(11)8-4-3-7(13-8)6-2-1-5-12-6/h1-5,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPHSULIZZOEBDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(S1)C2=CC=CS2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380065
Record name 2,2'-Bithiophene-5-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Bithiophene-5-boronic acid

CAS RN

132898-95-4
Record name 2,2'-Bithiophene-5-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-Bithiophene-5-boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a flame-dried, 3-neck, 250 mL rbf, 2,2′-bithiophene (5.0 g, 30.1 mmol) was dissolved in anhydrous THF (100 mL) and cooled to −78° C. (dry ice/acetone). A solution of n-BuLi in hexanes (2.5 M, 12.6 mL, 31.6 mmol) was added slowly over a period of ˜5 minutes. The reaction mixture was allowed to stir at −78° C. for 15 minutes, and then trimethyl borate (10.1 mL, 90 mmol) was added dropwise over a period of 5 minutes. The reaction was allowed to stir at −78° C. for 2 hours, then warm to RT and stir for a further 1 hour. The yellow reaction mixture was quenched by pouring it into a 10% HCl solution (250 mL). The mixture was extracted with ether (2×100 mL) and the combined organic portions were washed with water (500 mL), dried over MgSO4, filtered and solvent removed by rotary evaporation. The resulting yellow solid was washed with water, filtered and air dried to afford (109) (6.15 g, 97%). The material was used in the next step without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
12.6 mL
Type
reactant
Reaction Step Three
Quantity
10.1 mL
Type
reactant
Reaction Step Four
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
157
Citations
I Natori, S Natori, N Hanawa, A Nakamura, J Taehee… - Polymer, 2020 - Elsevier
Soluble comb-shaped polyvinylthiophenes with well-controlled and defined multifunctional side chains were synthesized for the first time. Poly(5-vinyl-2,2′-bithiophene) (PVBT) as a …
Number of citations: 1 www.sciencedirect.com
S Cogal, K Ocakoglu, AU Oksuz - Inorganica Chimica Acta, 2014 - Elsevier
Tetrakis 4-(3-thienyl) and tetrakis 4-(5′-hexyl-2,2′-bithiophene) peripherally substituted zinc phthalocyanines were synthesized by using phthalonitrile derivatives. The phthalonitrile …
Number of citations: 20 www.sciencedirect.com
S Hotta, T Katagiri - Journal of heterocyclic chemistry, 2003 - Wiley Online Library
We report the synthesis of various thiophene/phenylene co‐oligomers with a total number of thiophene and benzene (phenylene) rings of 6 to 8. These compounds include a phenyl‐…
Number of citations: 87 onlinelibrary.wiley.com
S Krompiec, M Filapek, I Grudzka-Flak, A Slodek… - Molecules, 2015 - mdpi.com
New catalytically or high pressure activated reactions and routes, including coupling, double bond migration in allylic systems, and various types of cycloaddition and dihydroamination …
Number of citations: 20 www.mdpi.com
M Dabrowski, PS Sharma, Z Iskierko… - Biosensors and …, 2016 - Elsevier
An elevated concentration of d-arabitol in urine, especially compared to that of l-arabitol or creatinine, is indicative of a fungal infection. For that purpose, we devised, fabricated, and …
Number of citations: 42 www.sciencedirect.com
M Melucci, G Barbarella, G Sotgiu - The Journal of Organic …, 2002 - ACS Publications
The purpose of this study was to obtain a rapid, efficient, and environmentally friendly methodology for the synthesis of highly pure thiophene oligomers. The solvent-free, microwave-…
Number of citations: 138 pubs.acs.org
T Ibe, H Umeda, H Nishide - Synthetic metals, 2009 - Elsevier
2,6,10-Tris[5′-(5-hexyloxyphenyl-2,2′-bithiophenyl)]-3,7,11-tris(hexyloxy)tripheneylene (2) was designed and synthesized as a π-conjugated platform to produce its tris(cationic …
Number of citations: 4 www.sciencedirect.com
PS Sharma, A Wojnarowicz, M Sosnowska… - Biosensors and …, 2016 - Elsevier
With an established procedure of molecular imprinting, a synthetic polymer receptor for the neopterin cancer biomarker was devised and used as a recognition unit of a potentiometric …
Number of citations: 48 www.sciencedirect.com
MT Gabr, FC Pigge - Materials Chemistry Frontiers, 2017 - pubs.rsc.org
Fluorescent sensors for Hg2+ that combine aggregation-induced emission (AIE) activity of tetraarylethylenes with metal chelating 1,1-bis(2-pyridylethylene) fragments and thiophene/…
Number of citations: 46 pubs.rsc.org
H Ozawa, H Kawaguchi, Y Okuyama… - European Journal of …, 2013 - Wiley Online Library
Novel ruthenium sensitizers with 2,2′‐bipyrimidine (TUS‐26) or a 2,2′‐bipyrimidine derivative bearing two 5‐hexyl‐2,2′‐bithiophene units at the 5,5′‐positions (TUS‐27) have …

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